molecular formula C15H10Cl2N2O B2722292 2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine CAS No. 338962-85-9

2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine

Cat. No.: B2722292
CAS No.: 338962-85-9
M. Wt: 305.16
InChI Key: GFSZWPKWUHSPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a dichlorophenoxy group and a methyl group attached to a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine typically involves the reaction of 2,4-dichlorophenol with a suitable naphthyridine precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the naphthyridine derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor the reaction progress and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthyridine derivatives .

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with additional chlorine atoms.

Uniqueness

2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-5-methyl-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-9-11-3-5-15(19-13(11)6-7-18-9)20-14-4-2-10(16)8-12(14)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSZWPKWUHSPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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